2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule with a molecular weight of 492.6g/mol . It contains several functional groups and heterocyclic moieties, including a pyrimidine ring, a triazole ring, and an acetamide group .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a pyrimidine ring and a triazole ring . The presence of multiple nitrogen atoms in these rings can lead to the formation of tautomers . The molecule also contains a sulfanyl group attached to the triazole ring and an acetamide group attached to a phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.6g/mol and a complexity of 811 . It has 9 rotatable bonds, 3 hydrogen bond donors, and 7 hydrogen bond acceptors . Its topological polar surface area is 153 .Scientific Research Applications
Antimicrobial Activity
Some novel derivatives, including the specified compound, have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. These compounds show potential as antimicrobial agents due to their structure and activity in different organic solvents (Majithiya & Bheshdadia, 2022).
Anticancer Activity
Derivatives of the specified compound have been synthesized and tested on 60 cancer cell lines, showing appreciable cancer cell growth inhibition. This indicates potential utility in cancer research, particularly as anticancer agents (Al-Sanea et al., 2020).
Crystal Structure Analysis
Studies on the crystal structures of related compounds reveal folded conformations and intramolecular hydrogen bonding, providing insight into the molecular basis of their biological activities (Subasri et al., 2016).
Synthesis of Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, related to the specified compound, has shown significant anti-inflammatory and analgesic activities. These findings highlight the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiasthma Agents
Research into triazolopyrimidines, a related class of compounds, has identified potential mediator release inhibitors for asthma treatment. This underscores the importance of such compounds in developing new treatments for respiratory conditions (Medwid et al., 1990).
Antitumor Activity
Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, closely related to the specified compound, have shown potent anticancer activity against various human cancer cell lines. This suggests their potential as leads for anticancer drug development (Hafez & El-Gazzar, 2017).
Antimicrobial and Antioxidant Activities
New derivatives synthesized from the specified compound or its analogs have demonstrated antimicrobial and antioxidant activities, indicating their potential for multifunctional therapeutic applications (Hossan et al., 2012).
properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-2-33-18-11-7-6-10-17(18)25-21(31)14-34-23-28-27-19(29(23)16-8-4-3-5-9-16)12-15-13-20(30)26-22(32)24-15/h3-11,13H,2,12,14H2,1H3,(H,25,31)(H2,24,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHDNCGGBWHMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.